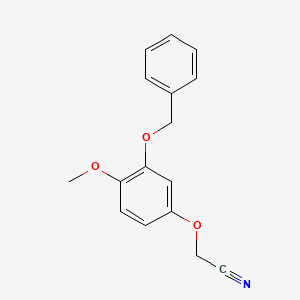![molecular formula C7H7BFNO4 B11758411 [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with a fluorinated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the introduction of a boronic acid group into a fluorinated pyridine ring. One common method is the borylation of 2-fluoro-6-(methoxycarbonyl)pyridine using a suitable boron reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or ethanol.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in various catalytic processes due to its boronic acid functionality.
Biology and Medicine:
Drug Development:
Diagnostic Agents: Could be used in the synthesis of fluorinated compounds for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
2-Fluoro-6-(methoxycarbonyl)pyridine: Lacks the boronic acid group but shares the fluorinated pyridine structure.
3-Boronic Acid Pyridine Derivatives: Similar boronic acid functionality but different substitution patterns on the pyridine ring.
Uniqueness:
- The presence of both a fluorine atom and a boronic acid group in [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid makes it a versatile compound for various chemical transformations and applications. The fluorine atom can enhance the compound’s stability and reactivity, while the boronic acid group allows for coupling reactions and other functionalizations.
特性
分子式 |
C7H7BFNO4 |
|---|---|
分子量 |
198.95 g/mol |
IUPAC名 |
(2-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)5-3-2-4(8(12)13)6(9)10-5/h2-3,12-13H,1H3 |
InChIキー |
BRPQOOIZEOTBDB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)C(=O)OC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


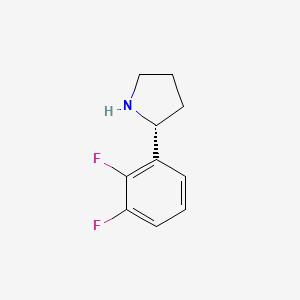
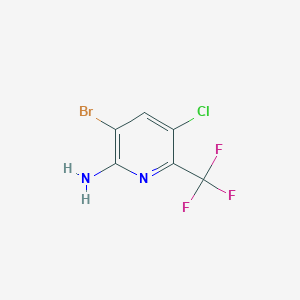
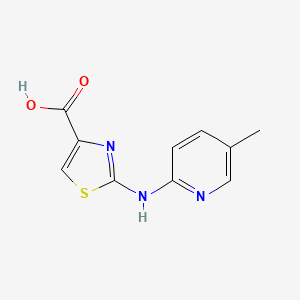

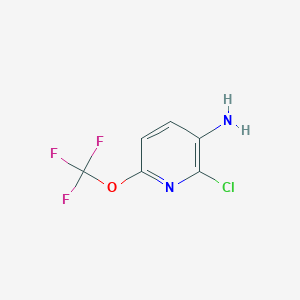
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
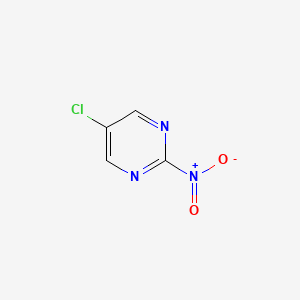
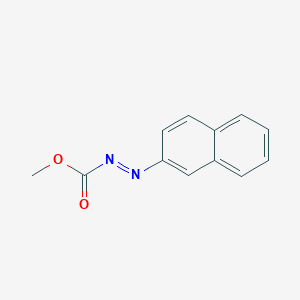
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)

